molecular formula C9H13NO3 B1529567 5-Oxo-octahydro-isoindole-1-carboxylic acid CAS No. 1403766-54-0

5-Oxo-octahydro-isoindole-1-carboxylic acid

Cat. No. B1529567
M. Wt: 183.2 g/mol
InChI Key: NVBLNEVPNNXQKL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Oxo-octahydro-isoindole-1-carboxylic acid consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The exact structure and arrangement of these atoms could not be found in the available resources.


Physical And Chemical Properties Analysis

The molecular weight of 5-Oxo-octahydro-isoindole-1-carboxylic acid is 183.2 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Understanding Misconceptions in Chemistry Education

A study highlights common misconceptions among students regarding chemical terms and reactions, which indirectly relates to the complexity of understanding substances like 5-Oxo-octahydro-isoindole-1-carboxylic acid. It emphasizes the challenge in chemistry education to accurately convey the properties and applications of complex molecules (H. Schmidt, 1997).

Biochemical Modulation and Cancer Treatment

Research on a novel oral anticancer drug, S-1, which involves biochemical modulation of 5-fluorouracil, showcases the potential of specific biochemical pathways in developing treatments for diseases. Although not directly about 5-Oxo-octahydro-isoindole-1-carboxylic acid, this study illustrates how understanding and manipulating biochemical compounds can lead to significant medical advancements (Y. Sakata et al., 1998).

Exploration of Bioactive Metabolites

The study of 5-oxo-6,8,11,14-eicosatetraenoic acid and its effects on human skin highlights the importance of researching oxylipins and related metabolites in understanding inflammatory responses and potential therapeutic targets. This area of research may share methodologies and analytical techniques applicable to studying 5-Oxo-octahydro-isoindole-1-carboxylic acid (S. Muro et al., 2003).

Neurotransmitter Systems and Behavioral Implications

Investigations into the neurotransmitter metabolites like 5-hydroxyindoleacetic acid (5-HIAA) in various contexts, such as violent behavior and depressive disorders, underscore the interconnectedness of biochemical processes and mental health. These studies provide a framework for considering how different biochemical compounds, including 5-Oxo-octahydro-isoindole-1-carboxylic acid, may play roles in complex biological systems and behaviors (M. Linnoila et al., 1983).

Future Directions

Given the lack of specific information on 5-Oxo-octahydro-isoindole-1-carboxylic acid, future research could focus on its synthesis, chemical properties, and potential biological activities. The study of similar compounds, such as indole derivatives, may provide valuable insights .

properties

IUPAC Name

5-oxo-1,2,3,3a,4,6,7,7a-octahydroisoindole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-6-1-2-7-5(3-6)4-10-8(7)9(12)13/h5,7-8,10H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBLNEVPNNXQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239225
Record name 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-octahydro-isoindole-1-carboxylic acid

CAS RN

1403766-54-0
Record name 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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